molecular formula C13H12N2O4S B1658901 2-hydroxy-N-(4-sulfamoylphenyl)benzamide CAS No. 62547-32-4

2-hydroxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B1658901
CAS No.: 62547-32-4
M. Wt: 292.31 g/mol
InChI Key: HRXKHKAWXWCQBI-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzoyl ring and a sulfamoylphenyl moiety as the anilide substituent. This compound is of interest due to its structural versatility, which allows for modifications that influence biological activity, solubility, and binding properties.

Properties

CAS No.

62547-32-4

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-hydroxy-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H12N2O4S/c14-20(18,19)10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)(H2,14,18,19)

InChI Key

HRXKHKAWXWCQBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

  • Bulkier Substituents : The 3-iodo-4-methoxy analog () introduces steric hindrance, which may reduce solubility but improve target specificity.
  • Biological Efficacy : The 5-chloro-2-methoxy derivative () demonstrates in vivo efficacy in ischemia-reperfusion models, suggesting that halogenation and methoxy groups enhance bioactivity in cardiovascular contexts.

Key Observations :

  • High-Yield Synthesis : The 2-hydroxy-N-(3-trifluoromethyl-phenyl) derivatives achieve yields up to 96% via hydrazone formation, underscoring efficient reaction conditions .
  • Complex Functionalization : Late-stage modifications (e.g., sulfonyl chloride formation in ) may lower yields but enable precise functional group introduction.

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound Name IR Absorption Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) MS Data ([M+H]⁺) Reference
2-Hydroxy-N-(4-sulfamoylphenyl)benzamide ν(OH) ~3150–3319; ν(C=O) ~1663–1682 Aromatic protons: 6.8–8.2 Not reported
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide ν(C=O) 1663–1682; ν(NH) 3150–3319 CF₃ group: ~7.5–7.8 [M+H]⁺ = 326.1
1,2,4-Triazole derivatives [7–9] ν(C=S) 1247–1255; absence of ν(C=O) Triazole protons: 7.2–8.1 [M+H]⁺ = 420–450 (estimated)

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in 2-hydroxy analogs () contributes to strong hydrogen bonding, as evidenced by IR bands at ~3150–3319 cm⁻¹.
  • Mass Spectrometry : Sodiated ions ([M+Na]⁺) are commonly observed in +ESI-MS for benzamide derivatives, aiding structural confirmation .

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